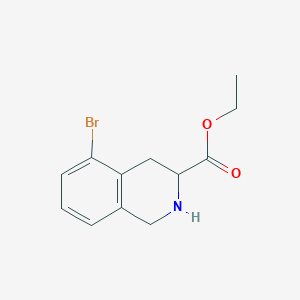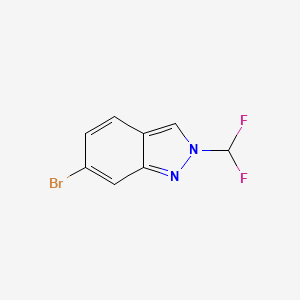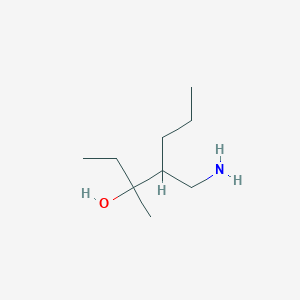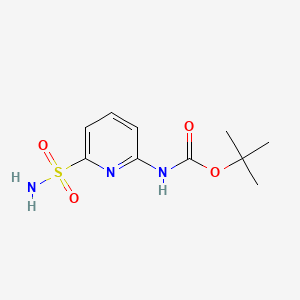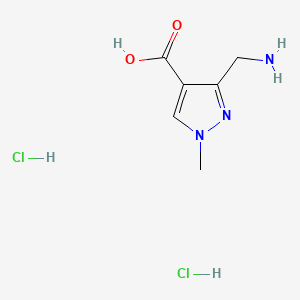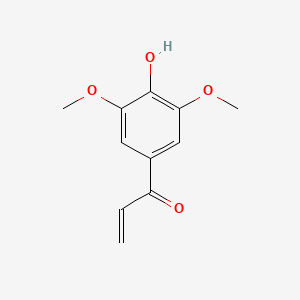
lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a substituted imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using nickel catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds with various functional groups.
科学的研究の応用
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties
作用機序
The mechanism of action of lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar heterocyclic structure but differs in its substitution pattern and electronic properties.
1-methyl-5-(phenoxymethyl)-1H-indole-2,3-dione: This compound has a similar phenoxymethyl group but features an indole ring instead of an imidazole ring.
Uniqueness
Lithium(1+)1-methyl-5-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which imparts distinct electronic and coordination properties. This makes it particularly useful in applications requiring specific electronic characteristics and coordination behavior.
特性
分子式 |
C12H11LiN2O3 |
|---|---|
分子量 |
238.2 g/mol |
IUPAC名 |
lithium;1-methyl-5-(phenoxymethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3.Li/c1-14-9(7-13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |
InChIキー |
IZBHIANEMTVSLE-UHFFFAOYSA-M |
正規SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
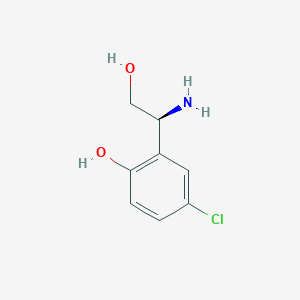
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
